molecular formula C10H9ClO2 B3381193 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid CAS No. 220353-90-2

3-(3-Chloro-4-methylphenyl)prop-2-enoic acid

Cat. No.: B3381193
CAS No.: 220353-90-2
M. Wt: 196.63 g/mol
InChI Key: VTCSIQPEKZWNPN-SNAWJCMRSA-N
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Description

3-(3-Chloro-4-methylphenyl)prop-2-enoic acid (CAS 220353-90-2) is a high-purity cinnamic acid derivative offered as a valuable building block for organic synthesis and drug discovery research. This compound, with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol, features a chloro-methyl substituted phenyl ring conjugated to an acrylic acid group, making it a versatile intermediate for the construction of more complex molecules . As a research chemical, its primary value lies in its application as a synthetic precursor. Structurally similar cinnamic acid and chalcone derivatives are extensively investigated in medicinal chemistry for their diverse biological activities, which include serving as core structures in the development of antiviral, anti-inflammatory, and anticancer agents . Researchers utilize this compound to explore structure-activity relationships and develop new therapeutic candidates. The compound is readily available from multiple global suppliers in quantities ranging from 100 mg to 10 g, with typical purity levels of 95% or higher . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-chloro-4-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCSIQPEKZWNPN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233342
Record name (2E)-3-(3-Chloro-4-methylphenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220353-90-2
Record name (2E)-3-(3-Chloro-4-methylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220353-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Chloro-4-methylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid and Analogues

Strategic Design of Precursors and Reaction Pathways

The efficient synthesis of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid hinges on the judicious selection of starting materials and the reaction pathway. The primary retrosynthetic disconnection points to 3-chloro-4-methylbenzaldehyde (B1590390) and a two-carbon synth-on that can provide the carboxylic acid functionality.

Knoevenagel Condensation Approaches in Phenylprop-2-enoic Acid Synthesis

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is widely employed in the synthesis of cinnamic acids and their derivatives. rsc.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org

For the synthesis of this compound, the key precursors are 3-chloro-4-methylbenzaldehyde and malonic acid. The reaction is typically catalyzed by a nitrogenous base, such as pyridine (B92270), often with the addition of a co-catalyst like piperidine (B6355638). rsc.orgias.ac.in The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent and a catalytic amount of piperidine, is particularly effective for the reaction between aromatic aldehydes and malonic acid, leading to decarboxylation under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid. wikipedia.org

The general reaction scheme is as follows:

Scheme 1: General Knoevenagel condensation of 3-chloro-4-methylbenzaldehyde with malonic acid.

The reaction proceeds through the formation of a benzalmalonic acid intermediate, which then undergoes decarboxylation to afford the final product. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring can influence the reactivity of the aldehyde, but the Knoevenagel condensation is generally robust for a wide range of substituted benzaldehydes. ias.ac.in

Alternative Olefin Metathesis and Cross-Coupling Strategies

While the Knoevenagel condensation is a primary route, alternative methods such as the Heck reaction offer a different strategic approach. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of a halo-substituted 1-chloro-2-methylbenzene derivative with acrylic acid or its ester.

A plausible Heck reaction pathway would involve the coupling of 1-bromo-3-chloro-4-methylbenzene with acrylic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Scheme 2: Heck reaction approach for the synthesis of this compound.

This method provides an alternative disconnection but may require more complex starting materials and catalysts compared to the Knoevenagel condensation. The regioselectivity of the coupling and the potential for side reactions are important considerations in this approach.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the Knoevenagel condensation include the choice of catalyst, solvent, temperature, and reaction time.

For the Doebner-Knoevenagel condensation, the ratio of pyridine to piperidine can significantly impact the reaction rate and yield. While pyridine serves as both the solvent and base, a catalytic amount of the stronger base, piperidine, is often necessary to facilitate the initial condensation. ias.ac.in Studies on similar substituted benzaldehydes have shown that heating the reaction mixture is typically required to drive the condensation and subsequent decarboxylation to completion. ias.ac.in

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. Greener alternatives to the traditional pyridine/piperidine system include the use of benign amines or ammonium (B1175870) salts as catalysts in solvent-free conditions. tue.nl For instance, ammonium bicarbonate has been shown to be an effective catalyst for the Knoevenagel condensation of various benzaldehydes with malonic acid, providing good to excellent yields. tue.nl Microwave-assisted synthesis in aqueous media using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) has also been reported to afford high yields of cinnamic acids in shorter reaction times. semanticscholar.org

The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of substituted benzaldehydes, which can be adapted for the synthesis of the target compound.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
Pyridine/PiperidinePyridineReflux3-5 hHigh ias.ac.in
Ammonium BicarbonateSolvent-free902 hGood to Excellent tue.nl
TBAB/K2CO3WaterMicrowave2-5 min>90 semanticscholar.org
L-prolineEthanol (B145695)Reflux24 h60-80 nih.gov

Chemo- and Regioselectivity in the Synthesis of this compound

In the context of the Knoevenagel condensation for the synthesis of this compound, chemoselectivity is generally high. The reaction selectively occurs between the aldehyde functional group of 3-chloro-4-methylbenzaldehyde and the active methylene group of malonic acid, without affecting the chloro and methyl substituents on the aromatic ring.

Regioselectivity is not a primary concern in this specific Knoevenagel condensation, as the reaction involves the formation of a double bond at a defined position between the carbonyl carbon of the aldehyde and the active methylene carbon of malonic acid. The subsequent decarboxylation of the intermediate benzalmalonic acid is also a highly regioselective process.

However, in the case of the Heck reaction, regioselectivity can be a critical factor. The arylation of acrylic acid can potentially occur at either the α- or β-position of the double bond. Fortunately, the Heck reaction of aryl halides with monosubstituted alkenes like acrylic acid typically exhibits high regioselectivity for β-arylation, leading to the desired trans-cinnamic acid derivative. The stereoselectivity of the Heck reaction also generally favors the formation of the E-isomer, which is the desired configuration for this compound. organic-chemistry.org

Scalable Synthetic Routes for Research Applications

For producing larger quantities of this compound for research purposes, scalability of the synthetic route is a key consideration. The Knoevenagel condensation is generally considered a scalable reaction. tue.nl The use of solvent-free or aqueous conditions, as explored in greener synthetic approaches, can simplify work-up procedures and reduce solvent waste, making the process more amenable to larger scales. tue.nlsemanticscholar.org

A typical scalable laboratory procedure for the Knoevenagel condensation would involve heating a mixture of 3-chloro-4-methylbenzaldehyde and a slight excess of malonic acid in pyridine with a catalytic amount of piperidine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into water and acidified to precipitate the crude product. The product can then be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

The development of continuous flow processes for Knoevenagel condensations is also an area of active research, which could offer significant advantages for scalable and automated synthesis in the future.

Elucidation of Molecular Structure and Conformation of 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the molecular structure of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

High-resolution NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The aromatic protons on the trisubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The two vinylic protons of the prop-2-enoic acid group would likely appear as doublets due to coupling with each other, with chemical shifts around δ 6.5 and δ 7.8 ppm. The coupling constant (J value) between these two protons would be indicative of the stereochemistry around the double bond (typically ~16 Hz for an E-alkene). The methyl protons would give rise to a singlet at approximately δ 2.4 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing around δ 168-173 ppm. The vinylic carbons would resonate in the δ 120-145 ppm region. The aromatic carbons would show a series of signals between δ 125 and δ 140 ppm, with the carbon bearing the chlorine atom and the methyl-substituted carbon showing distinct chemical shifts. The methyl carbon would have a characteristic signal at approximately δ 20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (-COOH)>10.0 (broad s)168-173
Vinylic CH~7.8 (d)120-145
Vinylic CH~6.5 (d)120-145
Aromatic CH7.0-8.0 (m)125-140
Methyl (-CH₃)~2.4 (s)~20

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. nih.gov A strong, sharp peak for the C=O stretching of the carbonyl group would be expected around 1680-1710 cm⁻¹. nih.gov The C=C stretching of the alkene and the aromatic ring would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretching vibration typically gives rise to a strong absorption in the range of 760-505 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond and the aromatic ring stretches would give strong Raman signals. The symmetric stretching of the carboxylic acid dimer may also be observed.

Interactive Data Table: Key Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C=O stretch (Carbonyl)1680-1710 (strong)1680-1710
C=C stretch (Alkene)1600-16501600-1650 (strong)
C=C stretch (Aromatic)1450-16001450-1600 (strong)
C-Cl stretch760-505

Mass spectrometry is used to determine the molecular weight and formula of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₉ClO₂), the molecular ion peak (M⁺) would be observed at m/z 196, with a characteristic M+2 peak at m/z 198 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the chlorine atom (-Cl, 35 Da). The fragmentation of the propenoic acid chain could also lead to characteristic ions.

Solid-State Structural Analysis through X-ray Crystallography

The planarity of the molecule would be influenced by the packing forces in the crystal lattice. The dihedral angle between the phenyl ring and the propenoic acid moiety is a key conformational parameter. In similar structures, this angle can vary, indicating some degree of rotational freedom. nih.gov The chlorine and methyl substituents on the phenyl ring would also influence the crystal packing through weak intermolecular interactions.

Conformational Analysis and Isomerism in the Prop-2-enoic Acid Moiety

The prop-2-enoic acid moiety in this compound gives rise to potential isomerism.

E/Z Isomerism: Due to the presence of the C=C double bond, the molecule can exist as two geometric isomers: the E (trans) and Z (cis) isomers. The E isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more thermodynamically stable and more commonly synthesized isomer. The Z isomer would have these groups on the same side, leading to greater steric hindrance.

Computational and Theoretical Investigations of 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics and geometric configuration of 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be used to optimize the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles.

Electronic properties derived from these calculations include the distribution of electron density, dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it illustrates the regions of positive and negative electrostatic potential on the molecule's surface. Red-colored, electron-rich areas (negative potential) indicate likely sites for electrophilic attack, such as around the carboxylic acid's oxygen atoms. Blue-colored, electron-deficient areas (positive potential) suggest sites susceptible to nucleophilic attack.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations.

This table presents illustrative data typical of what a DFT study would yield. The values are not from a published study on this specific molecule.

ParameterAtom Pair/Trio/QuartetPredicted Value
Bond Length C=C (prop-2-enoic)~1.34 Å
C-C (phenyl-prop)~1.48 Å
C=O (carboxyl)~1.21 Å
C-Cl (phenyl)~1.75 Å
Bond Angle C-C-C (prop-2-enoic)~121°
O=C-OH (carboxyl)~123°
Dihedral Angle Phenyl-C-C=C~15°

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the phenyl ring and the prop-2-enoic acid moiety, while the LUMO would also be distributed across these conjugated regions.

Interactive Table 2: Illustrative FMO Energies and Reactivity Descriptors.

This table contains representative values to demonstrate the output of an FMO analysis.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.15
LUMO EnergyELUMO--2.05
Energy GapΔEELUMO - EHOMO4.10
Ionization PotentialI-EHOMO6.15
Electron AffinityA-ELUMO2.05
Chemical Hardnessη(I - A) / 22.05
SoftnessS1 / η0.49

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations focus on a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would reveal its conformational landscape.

By simulating the molecule's behavior over nanoseconds or longer, researchers can identify stable and transient conformations, explore rotational barriers (e.g., around the single bond connecting the phenyl ring and the acrylic acid group), and understand how the molecule's shape changes in a dynamic environment. This information is vital for understanding how the molecule might fit into a biological receptor's binding site.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum.

NMR Spectra: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

In Silico Modeling of Ligand-Target Interactions (e.g., Enzyme Binding, Receptor Affinity)

To explore the potential biological activity of this compound, in silico modeling techniques like molecular docking are employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein or receptor. This simulation places the molecule into the binding site of a target protein (e.g., an enzyme like cyclooxygenase or a nuclear receptor) and calculates a binding score or affinity, which estimates the strength of the interaction.

The results of a docking study would reveal:

Binding Pose: The most likely 3D orientation of the molecule within the active site.

Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Binding Affinity: A score (e.g., in kcal/mol) that ranks its potential efficacy compared to other compounds.

This approach allows for the rapid screening of the compound against numerous biological targets to hypothesize its mechanism of action.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Mechanisms

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with a specific property or activity. While more commonly used for predicting properties like boiling point or toxicity, QSPR principles can be applied to understand reaction mechanisms.

For a reaction involving this compound, a QSPR study would involve calculating a wide range of molecular descriptors (e.g., electronic, topological, and quantum-chemical descriptors) for it and a series of related compounds. These descriptors would then be statistically correlated with experimentally determined reaction rates or equilibrium constants. The resulting model could identify which molecular features (like the electronic effect of the chloro group or the steric bulk of the methyl group) are most influential in controlling the reaction's outcome, thereby providing insight into its mechanism.

Mechanistic Investigations of Biological Activities Associated with 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid

Cellular Effects and Mechanistic Apoptosis Induction in Select Cell Lines (Excluding Human Clinical Data)

No published research was found that examines the cellular effects or the apoptosis-inducing mechanisms of 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid in any cell lines.

Antimicrobial Action Mechanisms and Resistance Studies

There is no available scientific literature detailing the antimicrobial action mechanisms of this compound against any microorganisms, nor are there any studies on potential resistance to this compound.

Antioxidant and Free Radical Scavenging Mechanisms at the Molecular Level

No studies investigating the antioxidant and free radical scavenging mechanisms of this compound at a molecular level have been identified.

Structure Activity Relationship Sar Studies of 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of derivatives of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the prop-2-enoic acid side chain. Studies on related cinnamic acid derivatives have provided valuable insights into these relationships, particularly in the context of antimicrobial activity.

Alterations to the phenyl ring, such as the introduction, removal, or change in the position of various functional groups, can dramatically affect the compound's biological profile. For instance, in a series of cinnamic acid amides, the presence and position of substituents on the aniline (B41778) moiety were found to be critical for their herbicidal activity. Specifically, a 2-chloro, 4'-hydroxy cinnamanilide (B1331705) derivative demonstrated significant activity, comparable to the standard herbicide metribuzin. sharif.edu This suggests that halogen and hydroxyl groups can play a key role in the biological activity of this class of compounds.

Furthermore, modifications of the carboxylic acid group, such as esterification or conversion to amides, have been shown to modulate antimicrobial activity. nih.govmdpi.com A study on various esters, amides, and other derivatives of cinnamic acid revealed that specific ester and amide derivatives exhibited potent antibacterial and antifungal properties. nih.gov For example, certain esters and amides of cinnamic acid showed significant activity against Escherichia coli and Candida albicans. nih.gov The nature of the substituent on the amide nitrogen can also influence the antibacterial potential. For instance, in a series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives, the presence of an ortho-ethyl or ortho- and para-methyl groups on the terminal phenyl ring resulted in promising antibacterial agents. sharif.edu

The following table summarizes the impact of various substituent modifications on the biological activity of compounds related to the phenylprop-2-enoic acid framework.

Compound Series Modification Observed Impact on Biological Efficacy Reference
Cinnamic Acid AmidesSubstitution on the aniline ring2-chloro, 4'-hydroxy substitution showed high herbicidal activity. sharif.edu
Cinnamic Acid Esters and AmidesEsterification and amidation of the carboxylic acidCertain derivatives displayed significant antibacterial and antifungal activity. nih.gov
1-[(E)-3-phenyl-2-propenyl] piperazine (B1678402) derivativesSubstitution on the terminal phenyl ringOrtho-ethyl and ortho, para-dimethyl substitutions enhanced antibacterial activity. sharif.edu
Substituted Cinnamic AcidsHydroxylation of the phenyl ring4-hydroxycinnamic acid (p-coumaric acid) showed greater antibacterial potency than cinnamic acid. mdpi.com
Cinnamic Acid DerivativesConversion of the carboxylic acid to an esterMethyl cinnamate (B1238496) was active against Candida species, whereas the parent cinnamic acid was inactive. mdpi.com

These findings underscore the importance of systematic structural modifications in optimizing the biological efficacy of this compound derivatives.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profiles of chiral drugs, as enantiomers can exhibit different interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net In the context of this compound derivatives, the presence of stereocenters, which can arise from modifications to the prop-2-enoic acid backbone, can lead to significant differences in biological activity between stereoisomers.

For many chiral compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov The differential activity of enantiomers is due to their distinct three-dimensional arrangements, which dictate how they bind to chiral biological macromolecules.

In the class of 2-arylpropionic acid derivatives, which share structural similarities with potential derivatives of the target compound, stereoselectivity is a well-documented phenomenon. nih.govresearchgate.net Typically, one enantiomer exhibits significantly higher potency than the other. This stereospecificity is observed in both pharmacokinetic processes (absorption, distribution, metabolism, and excretion) and pharmacodynamic actions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key physicochemical properties that govern the activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives, thereby guiding the design and optimization of lead compounds.

For derivatives of cinnamic acid, the parent scaffold of this compound, several QSAR studies have been conducted to elucidate the structural requirements for their antimicrobial activity. nih.govresearchgate.net These studies have shown that the biological activity of these compounds can be correlated with various molecular descriptors, such as electronic, steric, and hydrophobic parameters.

One QSAR study on a series of cinnamic acid esters, amides, and other derivatives found that their antimicrobial activity against Escherichia coli and Candida albicans could be successfully modeled. nih.gov The developed models indicated that the sensitivity of these microorganisms to the compounds was dependent on specific structural features. Such models can provide valuable guidance for the rational design of more effective antimicrobial agents based on the phenylprop-2-enoic acid framework.

While a specific QSAR model for this compound derivatives is not available in the reviewed literature, the principles and findings from studies on related cinnamic acid analogs are highly relevant. A hypothetical QSAR study on derivatives of the target compound would likely involve the synthesis of a series of analogs with systematic variations in the substituents on the phenyl ring. The biological activity of these compounds would be determined, and various molecular descriptors would be calculated for each derivative. Statistical methods, such as multiple linear regression, would then be used to develop a QSAR model that correlates the descriptors with the observed biological activity. Such a model would be instrumental in the optimization of this compound as a lead structure.

Scaffold Hopping and Bioisosteric Replacements in Phenylprop-2-enoic Acid Frameworks

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for the discovery of novel compounds with improved properties. researchgate.netnih.govresearchgate.net Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while maintaining the essential interactions with the biological target. nih.gov Bioisosterism, on the other hand, involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties, with the aim of retaining or improving biological activity. researchgate.net

In the context of the phenylprop-2-enoic acid framework, these strategies can be applied to generate new derivatives with enhanced potency, selectivity, or pharmacokinetic profiles. For instance, the phenyl ring of this compound could be replaced with various heterocyclic rings or other aromatic systems to explore new chemical space and potentially discover novel biological activities.

Similarly, the carboxylic acid moiety of the prop-2-enoic acid chain is a common target for bioisosteric replacement. It can be substituted with other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate the acidity and pharmacokinetic properties of the molecule.

The following table presents some potential bioisosteric replacements for different parts of the 3-phenylprop-2-enoic acid scaffold.

Original Moiety Potential Bioisosteric Replacements Rationale for Replacement
Phenyl ringThiophene, Pyridine (B92270), Furan, PyrroleTo explore different electronic and steric properties and potentially new interactions with biological targets.
Carboxylic acidTetrazole, Hydroxamic acid, SulfonamideTo modify acidity, improve metabolic stability, and alter pharmacokinetic properties.
Prop-2-enoic acid linkerPropiolic acid, Saturated propanoic acidTo alter the geometry and flexibility of the molecule.

By employing these strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to identify new drug candidates with improved therapeutic potential.

Derivatization and Chemical Modification Strategies for 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid

Esterification and Amidation Reactions for Prodrug Development or Enhanced Properties

The carboxylic acid moiety of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid is a primary target for derivatization through esterification and amidation reactions. These modifications are fundamental in the development of prodrugs, which are inactive or less active precursors that are converted into the active form in the body. Such strategies can improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov

Esterification of cinnamic acid and its derivatives can be achieved through several synthetic methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. jocpr.com Another widely used method is the Steglich esterification, which utilizes a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions. nih.gov These methods can be used to synthesize a variety of esters, including simple alkyl esters and more complex esters designed to target specific enzymes for cleavage. The synthesis of cinnamic acid esters has been explored for various applications, including their potential as antimicrobial and antifungal agents. nih.gov

Amidation, the reaction of the carboxylic acid with an amine to form an amide, is another key strategy for modifying cinnamic acid derivatives. jst.go.jp Similar to esterification, amidation can be facilitated by coupling agents like EDC, often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. beilstein-journals.orgmdpi.com The resulting amides often exhibit altered biological activities and physicochemical properties compared to the parent carboxylic acid. For instance, cinnamic acid amides have been investigated for their potential as antioxidant and enzyme inhibitory agents. jst.go.jp The conversion to amides can also enhance the biological profile of the molecule, with some cinnamic acid amides showing promising activity as anticancer agents. nih.gov

Table 1: Common Reagents for Esterification and Amidation of Cinnamic Acid Derivatives

Reaction TypeCoupling Agent/CatalystDescription
EsterificationSulfuric Acid (H₂SO₄)Catalyst for Fischer esterification, typically with excess alcohol.
EsterificationDCC, EDCCarbodiimide coupling agents for Steglich esterification, allowing for milder reaction conditions. nih.gov
AmidationEDC/HOBtA common combination of a carbodiimide and an activating agent to facilitate amide bond formation with high efficiency. beilstein-journals.orgmdpi.com
AmidationBOP reagentA phosphonium-based coupling reagent used for the synthesis of amides from carboxylic acids and amines. mdpi.com

Introduction of Additional Functional Groups for Ligand Design

The design of ligands, molecules that bind to specific biological targets, often requires the strategic introduction of additional functional groups to optimize interactions with the target protein or receptor. The aromatic ring of this compound provides a scaffold for such modifications. The existing chloro and methyl groups influence the electronic and steric properties of the ring, and further substitutions can be introduced to fine-tune these properties for enhanced biological activity.

The nature and position of substituents on the phenyl ring of cinnamic acid derivatives have been shown to play a crucial role in their biological efficacy. nih.gov For example, the introduction of hydroxyl or methoxy groups can significantly impact the antioxidant and anti-inflammatory properties of these compounds. nih.gov Structure-activity relationship (SAR) studies on various cinnamic acid derivatives have revealed that specific substitution patterns can lead to potent and selective inhibitors of enzymes like protein kinases, which are important targets in cancer therapy. nih.gov

The synthesis of these functionalized derivatives can be achieved through various organic reactions. For instance, electrophilic aromatic substitution reactions can be used to introduce groups like nitro or additional halogen atoms onto the phenyl ring. These groups can then be further modified; for example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce a wide range of functionalities. The Knoevenagel condensation, a key reaction in the synthesis of cinnamic acids, allows for the use of various substituted benzaldehydes as starting materials, providing a direct route to a diverse library of functionalized cinnamic acid derivatives. mdpi.comderpharmachemica.com The introduction of pharmacophores, specific structural motifs responsible for a molecule's biological activity, is a key strategy in ligand design. researchgate.net By incorporating different functional groups, the electronic properties, hydrophobicity, and hydrogen bonding capabilities of the molecule can be modulated to achieve optimal binding to the desired biological target.

Table 2: Examples of Functional Group Modifications on the Cinnamic Acid Scaffold for Ligand Design

ModificationPotential Purpose in Ligand Design
Introduction of hydroxyl (-OH) groupsEnhance antioxidant activity, participate in hydrogen bonding with target proteins. nih.gov
Introduction of methoxy (-OCH₃) groupsModulate lipophilicity and electronic properties, potentially improving cell permeability. nih.gov
Introduction of amino (-NH₂) groupsServe as a handle for further derivatization, form salt bridges with acidic residues in a binding pocket.
Introduction of heterocyclic ringsIntroduce diverse structural motifs to explore new binding interactions and improve selectivity. researchgate.net

Conjugation Strategies for Targeted Delivery in Research Models

Conjugation of this compound to other molecules is a promising strategy for targeted delivery in research models. This approach involves linking the cinnamic acid derivative, which may possess a specific biological activity, to a carrier molecule that can direct it to a particular cell type, tissue, or organ. This can enhance the therapeutic efficacy of the compound while minimizing off-target effects.

One approach is the conjugation of cinnamic acids to polymers to form polymer-drug conjugates. For example, cinnamic acid and its derivatives have been conjugated to chitosan, a biocompatible and biodegradable polysaccharide. nih.govresearchgate.net The resulting conjugates can form nanoparticles that can encapsulate other therapeutic agents or act as a delivery system themselves. The conjugation chemistry often involves the activation of the carboxylic acid group of the cinnamic acid derivative, followed by reaction with the amino or hydroxyl groups of the polymer. nih.gov

Another strategy involves conjugating cinnamic acids to molecules with known targeting properties. For instance, alpha-cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, has been used as a vector to target cancer cells that overexpress monocarboxylate transporters (MCTs). doi.org This suggests that substituted cinnamic acids could be designed to exploit specific transport mechanisms for targeted delivery. The conjugation can be achieved through cleavable or non-cleavable linkers. Cleavable linkers are designed to release the active drug at the target site in response to specific stimuli, such as changes in pH or the presence of certain enzymes. google.com

Hybrid molecules, where a cinnamic acid derivative is combined with another bioactive pharmacophore, represent another facet of conjugation strategy. This molecular hybridization aims to create a single molecule with multiple pharmacological activities or to enhance the activity of the parent compounds. nih.gov For example, tacrine-cinnamic acid hybrids have been synthesized and evaluated as multi-target-directed ligands for Alzheimer's disease. nih.gov

Table 3: Examples of Conjugation Strategies for Cinnamic Acid Derivatives

Conjugate PartnerPurpose of Conjugation
ChitosanTo create biocompatible nanoparticles for drug delivery. nih.govresearchgate.net
Polymeric scaffoldsTo create polymer-drug conjugates with modified pharmacokinetic profiles. tandfonline.com
Targeting ligands (e.g., molecules with affinity for specific cell surface receptors)To achieve targeted delivery to specific cell types or tissues. doi.orggoogle.com
Other bioactive molecules (e.g., other drugs)To create hybrid molecules with dual or enhanced activity. nih.gov
Gold nanoparticlesTo create nanoconjugates for potential applications in cancer therapy. researchgate.net

Emerging Applications of 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid in Non Biological Fields

Role in Advanced Materials Science and Polymer Chemistry

There is currently no specific information available in scientific literature detailing the role of 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid in advanced materials science or polymer chemistry. The subsections below are based on the potential applications of related compounds.

Photopolymerization and Photochromic Applications

No studies were found that specifically investigate the use of this compound in photopolymerization or for photochromic applications. Research in this area often focuses on compounds with specific chromophores, such as azo-benzene structures, that exhibit significant changes in their absorption spectra upon irradiation with light.

Building Blocks for Novel Functional Materials

The potential of this compound as a building block for novel functional materials has not been explored in the available literature. Cinnamic acid and its derivatives can be versatile precursors in organic synthesis due to the presence of a carboxylic acid group and a reactive carbon-carbon double bond. These functional groups allow for a variety of chemical modifications, such as esterification, amidation, and polymerization. In principle, this compound could be used to synthesize more complex molecules with desired properties for materials science; however, no such research has been published.

Corrosion Inhibition Mechanisms and Surface Chemistry Studies

No direct research has been published on the use of this compound as a corrosion inhibitor. However, the broader class of cinnamic acid derivatives has been investigated for this purpose. These compounds can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The mechanism of inhibition is often attributed to the interaction of the π-electrons of the aromatic ring and the double bond, as well as the heteroatoms (in this case, chlorine), with the metal's d-orbitals.

Surface chemistry studies, such as Hirshfeld surface analysis, are used to understand the intermolecular interactions in the solid state of related compounds. These studies provide insights into how molecules pack in a crystal lattice and the nature of the forces involved, which can be relevant for understanding film formation on surfaces. However, no such studies have been specifically conducted on this compound in the context of corrosion inhibition.

Applications in Agrochemical Research (e.g., as Bio-based Pesticides, Herbicides)

There is no available research to suggest that this compound has been investigated for applications in agrochemical research as a bio-based pesticide or herbicide. While some prop-2-enoic acid derivatives have been explored for their biological activities, the specific compound is not among them in the reviewed literature. The development of new agrochemicals often involves screening large libraries of compounds for desired biological effects, but the results of such screenings for this particular molecule are not publicly available.

Environmental Fate and Biodegradation Pathways of 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid

Microbial Degradation Mechanisms: Aerobic and Anaerobic Pathways

The microbial breakdown of 3-(3-chloro-4-methylphenyl)prop-2-enoic acid is anticipated to proceed through different mechanisms under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The degradation pathways are likely to be initiated by attacking either the aromatic ring or the acrylic acid side chain.

Aerobic Pathways:

Under aerobic conditions, microorganisms, particularly bacteria, are known to initiate the degradation of aromatic compounds through oxidative processes. eurochlor.org For the 3-chloro-4-methylphenyl moiety, the degradation is likely to commence with the action of monooxygenase or dioxygenase enzymes. These enzymes would hydroxylate the aromatic ring, leading to the formation of a substituted catechol. For instance, Pseudomonas species have been shown to degrade p-chlorotoluene to 3-chloro-6-methylcatechol. nih.gov This is followed by the cleavage of the aromatic ring, which can occur through either an ortho- or meta-cleavage pathway, catalyzed by dioxygenases. nih.gov

Simultaneously, the prop-2-enoic acid side chain could be a point of initial attack. Studies on cinnamic acid have demonstrated that some bacteria can reduce the double bond to form 3-phenylpropionic acid, which is then further metabolized. nih.gov

A plausible aerobic degradation pathway for this compound could involve the following steps:

Hydroxylation of the aromatic ring to form a catechol derivative.

Oxidative cleavage of the catechol ring.

Further degradation of the resulting aliphatic acids into central metabolic intermediates.

Alternatively, the degradation could start with the transformation of the side chain:

Reduction of the prop-2-enoic acid to 3-(3-chloro-4-methylphenyl)propanoic acid.

Subsequent hydroxylation and cleavage of the aromatic ring.

Anaerobic Pathways:

In the absence of oxygen, the initial steps of degradation are typically reductive. For chlorinated aromatic compounds, reductive dehalogenation is a key initial step, where the chlorine atom is removed and replaced by a hydrogen atom. acs.org This process is often carried out by specific groups of anaerobic bacteria. Once dehalogenated, the resulting 3-(4-methylphenyl)prop-2-enoic acid would be more amenable to further degradation.

The subsequent anaerobic degradation of the aromatic ring is a more complex process than its aerobic counterpart and often involves ring reduction followed by hydrolytic cleavage. The prop-2-enoic acid side chain can also be reduced under anaerobic conditions.

The potential for cometabolism, where the compound is degraded by microorganisms growing on other substrates, is also a significant factor in its environmental fate, under both aerobic and anaerobic conditions. epa.govnih.gov

Table 1: Comparison of Aerobic and Anaerobic Degradation Initiation

Condition Primary Initial Reaction Key Enzymes Initial Products
Aerobic Oxidation (Hydroxylation) Monooxygenases, Dioxygenases Substituted catechols
Anaerobic Reduction (Dehalogenation) Reductive dehalogenases Dechlorinated aromatic acid

Enzymatic Biotransformation Processes and Metabolite Identification

The biotransformation of this compound is driven by a variety of microbial enzymes. The identification of metabolites is crucial for elucidating the degradation pathways.

Key Enzymes and Their Roles:

Monooxygenases and Dioxygenases: These are critical for the initial aerobic attack on the aromatic ring, introducing hydroxyl groups that prepare the ring for cleavage. eurochlor.org

Catechol Dioxygenases: These enzymes are responsible for the cleavage of the dihydroxylated aromatic ring, a pivotal step in the aerobic degradation pathway. nih.gov

Reductive Dehalogenases: In anaerobic environments, these enzymes catalyze the removal of chlorine atoms from the aromatic ring. acs.org

Reductases: These enzymes may be involved in the saturation of the double bond in the prop-2-enoic acid side chain. nih.gov

Hydrolases: These enzymes can be involved in the cleavage of the aliphatic chain intermediates after ring opening.

Potential Metabolites:

Based on the degradation of similar compounds, a number of metabolites can be predicted.

Table 2: Predicted Metabolites of this compound Degradation

Proposed Pathway Potential Metabolites Precursor
Aerobic Ring Oxidation 3-(3-Chloro-4-methyl-5,6-dihydroxyphenyl)prop-2-enoic acid (a catechol) This compound
2-hydroxy-5-(3-chloro-4-methylphenyl)penta-2,4-dienoic acid Ring cleavage product of the catechol
Aerobic Side Chain Reduction 3-(3-Chloro-4-methylphenyl)propanoic acid This compound

| Anaerobic Dehalogenation | 3-(4-Methylphenyl)prop-2-enoic acid | this compound |

The identification of such metabolites in laboratory or field studies would provide direct evidence for the operation of these predicted pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are typically employed for the separation and identification of these transformation products. nih.gov

Environmental Persistence and Transformation in Model Ecosystems

The environmental persistence of this compound is influenced by its chemical structure and the prevailing environmental conditions. Chlorinated aromatic compounds can be persistent in the environment, with their recalcitrance often increasing with the number of chlorine substituents. eurochlor.org

In model ecosystems such as soil microcosms or aquatic test systems, the fate of this compound would depend on the presence of competent microbial populations, oxygen availability, nutrient levels, pH, and temperature.

In Soil: The compound is likely to adsorb to soil organic matter, which can reduce its bioavailability for microbial degradation. Its persistence will be higher in sterile soils compared to soils with a rich and adapted microbial community. The presence of other organic compounds could potentially enhance its degradation through cometabolism.

In Water: In aquatic environments, its fate will be influenced by factors such as sunlight (photodegradation), oxygen levels, and the presence of microbial biofilms. In aerobic water bodies, biodegradation is expected to be a significant removal mechanism. In anaerobic sediments, reductive dechlorination may be the primary transformation process.

The transformation of this compound in model ecosystems can lead to the formation of various intermediates. While some of these metabolites may be less toxic and more biodegradable than the parent compound, others could be more persistent or have their own toxicological profiles. Therefore, a complete understanding of its environmental fate requires the study of both the disappearance of the parent compound and the formation and subsequent fate of its transformation products. The persistence of chlorinated hydrocarbons in soil has been documented for various compounds, highlighting the potential for long-term environmental presence. nih.gov

Future Research Directions and Unexplored Avenues for 3 3 Chloro 4 Methylphenyl Prop 2 Enoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Future research can leverage AI and ML for:

Predictive Bioactivity Screening: Machine learning models, trained on vast datasets of chemical structures and their corresponding biological activities, can predict the potential therapeutic effects of 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid. cas.org These models can identify likely protein targets and predict various pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, thereby prioritizing experimental validation. cas.orgmdpi.com

Generative Models for Derivative Design: AI-driven generative models can design novel derivatives of the parent compound. By modifying the substituents on the phenyl ring or the carboxylic acid group, these models can propose new molecules with potentially enhanced efficacy, better selectivity, or improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced QSAR models can be developed to establish a correlation between the structural features of this compound and its derivatives and their biological activities. This can provide crucial insights into the chemical moieties responsible for its effects.

Exploration of Novel Therapeutic Targets and Modalities (Pre-clinical Focus)

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The specific substitutions on this compound may confer unique therapeutic properties that warrant preclinical investigation.

Future preclinical research should focus on:

Anticancer Potential: Many cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. biointerfaceresearch.comnih.govmdpi.com The presence of the chloro and methyl groups on the phenyl ring could modulate this activity. Preclinical studies could explore its efficacy against a panel of human cancer cell lines, investigate its mechanism of action (e.g., induction of apoptosis, inhibition of specific signaling pathways), and assess its potential in animal models of cancer.

Neuroprotective Effects: Some cinnamic acid derivatives have shown promise as neuroprotective agents, potentially for neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Research could investigate whether this compound can mitigate oxidative stress and neuroinflammation in neuronal cell cultures and animal models.

Hepatoprotective Activity: Recent studies have demonstrated the hepatoprotective effects of certain cinnamic acid derivatives against liver damage. nih.govresearchgate.netnih.gov Preclinical models of acute and chronic liver injury could be employed to determine if this compound exhibits similar protective properties.

Development of Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Robust and sensitive analytical methods are crucial for preclinical and environmental studies. While standard techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for cinnamic acids, there is room for developing more advanced methodologies for this compound.

Future directions in analytical chemistry could include:

High-Resolution Mass Spectrometry (HRMS): Developing methods using techniques like comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC/TOF-MS) would allow for highly sensitive and selective detection. plos.orgsccwrp.org This is particularly important for identifying and quantifying the compound and its metabolites in complex biological matrices (e.g., plasma, tissue) and environmental samples.

Miniaturized and High-Throughput Techniques: The development of miniaturized sample preparation methods, such as solid-phase microextraction (SPME) or disposable pipette tip extraction, can reduce solvent consumption and increase sample throughput. unirioja.es

Non-targeted Screening: Employing non-targeted analytical approaches can help in the comprehensive screening for this compound and other related halogenated organic compounds in various environmental and biological samples, helping to identify previously unrecognized contaminants. plos.orgsccwrp.org

Interdisciplinary Research with Materials Science and Environmental Chemistry

The unique chemical structure of this compound opens up avenues for research beyond the biomedical field, particularly in materials science and environmental chemistry.

Materials Science: The acrylic acid backbone of the molecule makes it a potential monomer for the synthesis of novel polymers. rsc.orgresearchgate.net Research could focus on polymerizing this compound to create materials with unique properties. The presence of the chloro- and methyl-substituted phenyl ring could impart specific characteristics such as enhanced thermal stability, flame retardancy, or altered optical properties to the resulting polymer. researchgate.net These new polymers could find applications as advanced plastics, coatings, or functional materials. rsc.org

Environmental Chemistry: As a halogenated organic compound, understanding the environmental fate and potential impact of this compound is essential. tandfonline.com Future research should investigate its persistence, bioaccumulation potential, and toxicity in aquatic and terrestrial ecosystems. Studies on its biodegradability and the development of potential remediation strategies, should it be found to be an environmental contaminant, would also be of significant importance.

Q & A

Q. What are the recommended methods for synthesizing 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid?

Synthesis typically involves coupling reactions or functional group transformations. A validated approach includes:

  • Knoevenagel condensation : Reacting 3-chloro-4-methylbenzaldehyde with malonic acid under basic conditions (e.g., piperidine) to form the α,β-unsaturated carboxylic acid backbone .
  • Protection strategies : Using tert-butoxycarbonyl (Boc) groups to protect reactive intermediates during multi-step synthesis, as seen in structurally related compounds .

Q. Key considerations :

  • Monitor reaction pH and temperature to avoid premature deprotection.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Q. How can the crystal structure of this compound be determined?

Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze single crystals .
  • Hydrogen bonding analysis : Apply graph-set notation to characterize intermolecular interactions (e.g., R²₂(8) motifs common in carboxylic acid dimers) .

Q. Example data from analogs :

ParameterJ57 (Analog)
Space groupP2₁/c
Bond length (C=O)1.21 Å
Hydrogen bondsO–H⋯O (2.65 Å, 168°)

Advanced Research Questions

Q. How do the chloro and methyl substituents influence the compound’s reactivity in nucleophilic additions?

Mechanistic insights :

  • Electron-withdrawing effect : The chloro group increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack (e.g., Michael additions) .
  • Steric hindrance : The 4-methyl group may restrict access to the reactive site, necessitating bulky nucleophiles or elevated temperatures for efficient reactions .

Q. Experimental validation :

  • Compare reaction rates with analogs lacking substituents (e.g., 3-phenylprop-2-enoic acid) using kinetic studies (UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Root causes :

  • Purity discrepancies : Impurities (e.g., unreacted aldehydes) can skew bioassay results. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify purity ≥98% .
  • Assay conditions : Variations in pH or co-solvents (e.g., DMSO concentration) may alter compound solubility or binding affinity. Standardize protocols using controls like known inhibitors .

Q. Case study :

  • Conflicting IC₅₀ values for COX-2 inhibition were resolved by repeating assays in serum-free media to eliminate protein-binding artifacts .

Q. How can computational modeling predict interaction modes with biological targets?

Approach :

  • Docking studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., cyclooxygenase-2). Parameterize the chloro and methyl groups with partial charges from DFT calculations (B3LYP/6-31G*) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy .

Data Contradiction Analysis

Q. Why do NMR spectra vary across studies for this compound?

Factors :

  • Tautomerism : The α,β-unsaturated system may exhibit keto-enol tautomerism, altering peak positions in DMSO-d₆ vs. CDCl₃ .
  • Dynamic effects : Slow conformational exchange in substituted phenyl rings broadens signals. Use high-field instruments (≥600 MHz) and variable-temperature NMR to resolve splitting .

Q. Example :

  • In CDCl₃, the vinyl proton appears as a doublet (J = 15.8 Hz), while in DMSO-d₆, coupling constants shift due to solvent polarity .

Methodological Recommendations Table

ObjectiveTechniqueKey ParametersReference
Synthesis purity checkHPLC-UVC18 column, 0.1% TFA, 220 nm
Crystal structure solutionSHELX (XRD)Mo Kα radiation, λ = 0.71073 Å
Biological assayEnzyme inhibition (COX-2)10% DMSO, pH 7.4 buffer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.